molecular formula C14H12ClNO2 B14458949 4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl CAS No. 66360-61-0

4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl

Cat. No.: B14458949
CAS No.: 66360-61-0
M. Wt: 261.70 g/mol
InChI Key: JVZNIVWGEXKUNG-UHFFFAOYSA-N
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Description

4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloroethyl group attached to one ring and a nitro group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the nitration of biphenyl to introduce the nitro group, followed by the chlorination of the resulting nitrobiphenyl to attach the chloroethyl group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Hydroxyl derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl is unique due to the presence of both the chloroethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66360-61-0

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-(1-chloroethyl)-4-(4-nitrophenyl)benzene

InChI

InChI=1S/C14H12ClNO2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(9-7-13)16(17)18/h2-10H,1H3

InChI Key

JVZNIVWGEXKUNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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